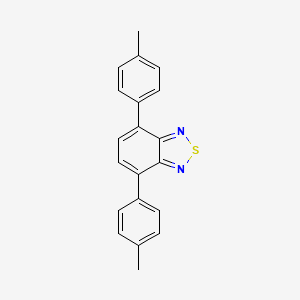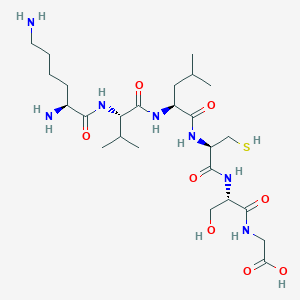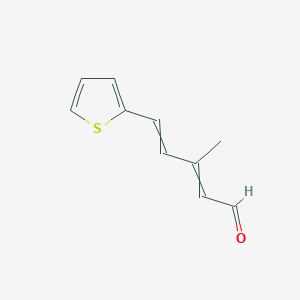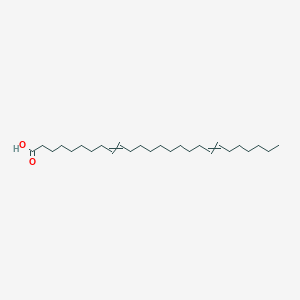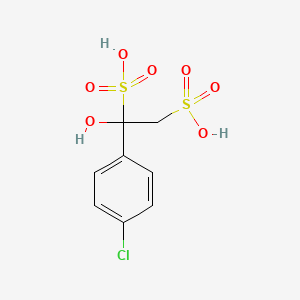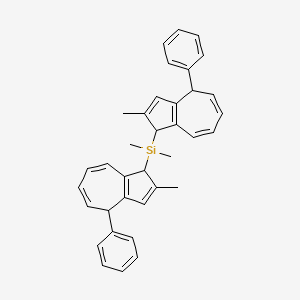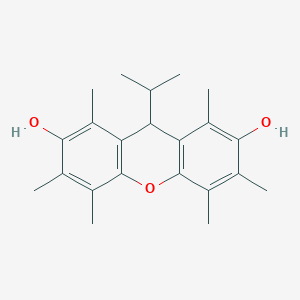
9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)-: is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . It is a derivative of xanthene, characterized by the presence of multiple methyl groups and a hydroxyl group at positions 2 and 7. This compound is known for its antioxidant properties and has been studied for various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- typically involves the alkylation of xanthene derivatives followed by hydroxylation. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The methyl groups on the xanthene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH), polar aprotic solvents.
Major Products:
Oxidation: Quinones, oxidized xanthene derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or functionalized xanthene derivatives.
Applications De Recherche Scientifique
Chemistry: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is used as an antioxidant in various chemical reactions. Its ability to scavenge free radicals makes it valuable in studies related to oxidative stress and polymer stabilization .
Biology: In biological research, this compound is studied for its potential protective effects against oxidative damage in cells. It is used in assays to evaluate the antioxidant capacity of biological samples .
Medicine: The antioxidant properties of this compound have implications in medical research, particularly in the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In industrial applications, this compound is used as a stabilizer in polymers and plastics to prevent degradation caused by oxidation. It is also used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- primarily involves its antioxidant activity. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This process involves the formation of stable radical intermediates that do not propagate further reactions .
Molecular Targets and Pathways:
Free Radicals: The primary targets are reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
Comparaison Avec Des Composés Similaires
1,3,4,5,6,8,9-Heptamethyl-9H-xanthene-2,7-diol: Similar structure with an additional methyl group, also exhibits antioxidant properties.
9,9-Dimethyl-9H-xanthene-4,5-diyl bis(diphenylphosphine): Used as a ligand in catalytic reactions, different functional applications.
Uniqueness: 9H-Xanthene-2,7-diol, 1,3,4,5,6,8-hexamethyl-9-(1-methylethyl)- is unique due to its specific substitution pattern, which enhances its antioxidant activity compared to other xanthene derivatives. The presence of multiple methyl groups and hydroxyl groups contributes to its stability and reactivity in various chemical and biological systems .
Propriétés
Numéro CAS |
153164-64-8 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1,3,4,5,6,8-hexamethyl-9-propan-2-yl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C22H28O3/c1-9(2)16-17-14(7)19(23)10(3)12(5)21(17)25-22-13(6)11(4)20(24)15(8)18(16)22/h9,16,23-24H,1-8H3 |
Clé InChI |
VTYGVUGWVTVQGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C(C)C)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


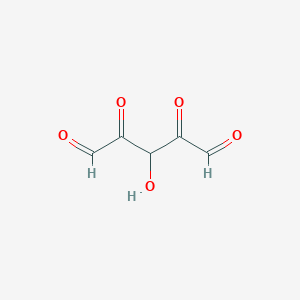
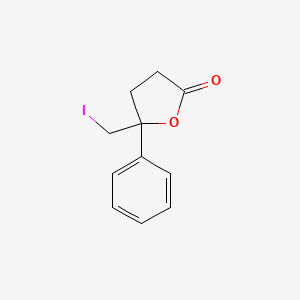
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
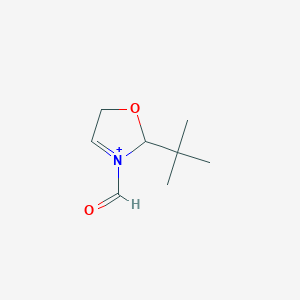
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
